Z-DL-Asp-OH
Overview
Description
Z-DL-Asp-OH, also known as Z-DL-aspartic acid, is a compound with the empirical formula C12H13NO6 . It has a molecular weight of 267.23 . It is commonly used in peptide synthesis .
Molecular Structure Analysis
The SMILES string of this compound isOC(=O)CC(NC(=O)OCc1ccccc1)C(O)=O
. The InChI key is XYXYXSKSTZAEJW-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound is a solid substance . . The storage temperature is recommended to be at 0 - 8 °C .Scientific Research Applications
Characterization Techniques and Nanoparticle Research
Dynamic Light Scattering (DLS) is a pivotal technique for studying the size distribution and colloidal stability of nanoparticles, such as magnetic nanoparticles (MNPs). This method can offer insights into the physical characterization of "Z-DL-Asp-OH" if it forms colloidal systems or nanoparticles in biological or chemical applications (Lim et al., 2013).
Photocatalysis and Environmental Applications
The development and application of Z-scheme photocatalytic systems are crucial for environmental remediation and energy conversion, demonstrating the potential for "this compound" in photocatalysis or as part of composite materials aimed at enhancing photocatalytic efficiency (Huang et al., 2019).
Lubrication and Chemical Interactions
Research into zinc dialkyldithophosphate (ZDDP) explores its role as a lubricating oil additive, providing insights into how zinc compounds interact with surfaces and contribute to wear resistance. This could be relevant if "this compound" has potential applications in materials science or surface chemistry (Spikes, 2004).
Agricultural Enhancements
The use of zinc oxide nanoparticles (ZnO NPs) in agriculture to improve crop production and stress resistance underlines the significance of zinc in enhancing plant growth and health. Such studies highlight potential agricultural or horticultural applications for "this compound" if it exhibits similar bioactive properties (Šebesta et al., 2021).
Antimicrobial Developments
The exploration of zeta potential (ZP) for the development of novel antimicrobials emphasizes the importance of surface charge and interaction in creating effective antibacterial agents. This could inform research into "this compound" if it has potential applications in developing new antimicrobial compounds or coatings (Maillard et al., 2021).
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXYXSKSTZAEJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859586 | |
Record name | N-[(Benzyloxy)carbonyl]aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78663-07-7, 1152-61-0 | |
Record name | NSC88490 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88490 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbobenzoxy-L-aspartic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88479 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbobenzoxy-L-aspartic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
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